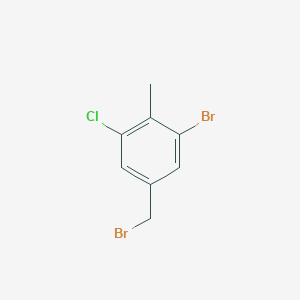

1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene is a chemical compound that belongs to the family of halogenated aromatic hydrocarbons. This compound is widely used in scientific research for its unique properties and applications. In

Scientific Research Applications

Preparation of Molecular Scaffolds

1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene serves as an intermediate for the synthesis of complex molecular structures. Wallace et al. (2005) described the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) derivatives, showcasing its utility in constructing versatile molecular scaffolds essential for developing molecular receptors with limited chromatography during purification (Wallace et al., 2005).

Polymer Synthesis

The compound is also pivotal in the synthesis of hyperbranched polyethers, as demonstrated by Uhrich et al. (1992), who reported the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to yield polymers with significant molecular weights. These polymers exhibit potential for various applications due to their phenolic hydroxyl groups, which can be readily modified (Uhrich et al., 1992).

Crystallographic Studies

Mroz et al. (2020) conducted crystallographic studies on compounds including 1-(halomethyl)-3-nitrobenzene derivatives to evaluate anisotropic displacement parameters, highlighting the challenges and discrepancies between experimental and theoretical approaches. Such studies are crucial for understanding the structural dynamics and properties of halogenated compounds (Mroz et al., 2020).

Solvent Interactions and Reactivity Studies

Investigations into the solvates of bromomethyl-substituted benzenes, like those conducted by Szlachcic et al. (2007), provide insights into their crystal structures and reactivity, offering a foundation for developing new materials and understanding solvent effects on compound stability and reactivity (Szlachcic et al., 2007).

Advanced Reduction and Cyclization Reactions

Vaillard et al. (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides, including derivatives of 1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene, to achieve high yields of reduced products. This work underscores the potential of these compounds in facilitating complex organic transformations and synthesis processes (Vaillard et al., 2004).

properties

IUPAC Name |

1-bromo-5-(bromomethyl)-3-chloro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVHVODNOIJRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B2655058.png)

![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)

![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)

![N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2655066.png)

![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)

![2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B2655072.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2655073.png)

![Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2655074.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2655075.png)